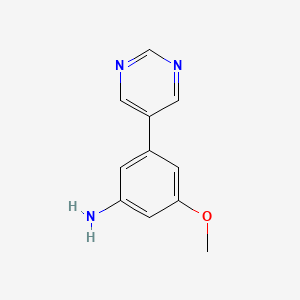
3-Methoxy-5-(pyrimidin-5-yl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methoxy-5-(pyrimidin-5-yl)aniline is an organic compound that belongs to the class of aniline derivatives It features a methoxy group (-OCH3) at the 3-position and a pyrimidin-5-yl group attached to the 5-position of the aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-5-(pyrimidin-5-yl)aniline typically involves the following steps:
Nitration: The starting material, 3-methoxyaniline, undergoes nitration to introduce a nitro group at the 5-position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Coupling Reaction: The resulting 3-methoxy-5-nitroaniline is then coupled with a pyrimidine derivative under basic conditions to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-5-(pyrimidin-5-yl)aniline can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 3-Hydroxy-5-(pyrimidin-5-yl)aniline.
Reduction: Dihydropyrimidine derivatives.
Substitution: N-alkyl or N-acyl derivatives of this compound.
Scientific Research Applications
3-Methoxy-5-(pyrimidin-5-yl)aniline has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be incorporated into polymers or other materials to impart specific properties such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 3-Methoxy-5-(pyrimidin-5-yl)aniline depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The methoxy and pyrimidin-5-yl groups can interact with the target molecule through hydrogen bonding, hydrophobic interactions, or π-π stacking, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
3-Methoxy-4-(pyrimidin-5-yl)aniline: Similar structure but with the pyrimidin-5-yl group at the 4-position.
3-Methoxy-5-(pyridin-5-yl)aniline: Similar structure but with a pyridine ring instead of a pyrimidine ring.
Uniqueness
3-Methoxy-5-(pyrimidin-5-yl)aniline is unique due to the specific positioning of the methoxy and pyrimidin-5-yl groups, which can influence its reactivity and interaction with biological targets. This unique arrangement can result in distinct biological activities and applications compared to its analogs.
Properties
Molecular Formula |
C11H11N3O |
|---|---|
Molecular Weight |
201.22 g/mol |
IUPAC Name |
3-methoxy-5-pyrimidin-5-ylaniline |
InChI |
InChI=1S/C11H11N3O/c1-15-11-3-8(2-10(12)4-11)9-5-13-7-14-6-9/h2-7H,12H2,1H3 |
InChI Key |
YJAGARPVCSHFIA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)N)C2=CN=CN=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















